Cas no 52648-78-9 (Cyclohexanone, 2-(4-nitrophenyl)-)

Cyclohexanone, 2-(4-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 2-(4-nitrophenyl)-
- 2-(4-nitrophenyl)cyclohexan-1-one
- 52648-78-9
- 2-(4-Nitrophenyl)cyclohexanone
- DTXSID30499307
-
- インチ: InChI=1S/C12H13NO3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2
- InChIKey: FUKJIPWYXHNEPY-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC(C2CCCCC2=O)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 219.08959
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 62.9Ų
じっけんとくせい
- PSA: 60.21
Cyclohexanone, 2-(4-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581996-100mg |
2-(4-Nitrophenyl)cyclohexan-1-one |
52648-78-9 | 98% | 100mg |
¥7202.00 | 2024-05-10 | |
Apollo Scientific | OR340125-100mg |
2-(4-Nitrophenyl)cyclohexan-1-one |
52648-78-9 | 100mg |
£430.00 | 2023-09-02 |
Cyclohexanone, 2-(4-nitrophenyl)- 関連文献
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Sara Duce,María Jorge,Inés Alonso,José Luis García Ruano,M. Belén Cid Org. Biomol. Chem. 2011 9 8253
Cyclohexanone, 2-(4-nitrophenyl)-に関する追加情報
Cyclohexanone, 2-(4-nitrophenyl)- (CAS No. 52648-78-9): A Comprehensive Overview
Cyclohexanone, 2-(4-nitrophenyl)-, identified by its Chemical Abstracts Service (CAS) number 52648-78-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone core substituted with a 4-nitrophenyl group, has garnered attention due to its versatile applications and potential in synthetic chemistry.
The structure of Cyclohexanone, 2-(4-nitrophenyl)- consists of a six-membered cyclohexane ring with a ketone functional group at the 2-position and a nitro-substituted phenyl ring at the 4-position. This unique arrangement imparts distinct chemical properties that make it valuable in various chemical transformations and synthetic pathways.
In recent years, Cyclohexanone, 2-(4-nitrophenyl)- has been explored for its role in the synthesis of complex organic molecules. Its reactivity allows for the introduction of additional functional groups, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The nitro group, in particular, is known for its ability to participate in nucleophilic aromatic substitution reactions, which is a key mechanism in many synthetic protocols.
One of the most compelling aspects of Cyclohexanone, 2-(4-nitrophenyl)- is its utility in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, derivatives of this molecule have been investigated for their anti-inflammatory and analgesic properties. The presence of both the cyclohexanone and nitrophenyl moieties provides a scaffold that can be modified to target specific biological pathways.
The synthesis of Cyclohexanone, 2-(4-nitrophenyl)- typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde or related precursors under controlled conditions. Advanced synthetic techniques, such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods highlight the compound's importance in modern synthetic organic chemistry.
Recent studies have also explored the spectroscopic and computational properties of Cyclohexanone, 2-(4-nitrophenyl)-. High-resolution nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its molecular structure, while density functional theory (DFT) calculations have provided insights into its electronic properties. These studies not only enhance our understanding of the compound but also pave the way for more efficient synthetic strategies.
The pharmaceutical industry has shown particular interest in derivatives of Cyclohexanone, 2-(4-nitrophenyl)- due to their potential as drug candidates. Researchers are investigating how modifications to the nitro group or the cyclohexanone ring can influence biological activity. For example, reduction of the nitro group to an amine can alter the pharmacokinetic profile of the compound, making it more suitable for certain therapeutic applications.
In addition to its pharmaceutical applications, Cyclohexanone, 2-(4-nitrophenyl)- has found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable building block for polymers and specialty chemicals. The development of new materials with tailored properties often relies on such versatile intermediates.
The environmental impact of synthesizing and using Cyclohexanone, 2-(4-nitrophenyl)- is also a consideration in modern research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods.
In conclusion, Cyclohexanone, 2-(4-nitrophenyl)- (CAS No. 52648-78-9) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As our understanding of its properties continues to grow, so too will its importance in scientific innovation.
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